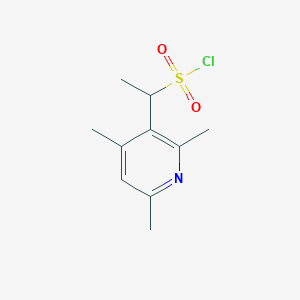

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride

Description

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions. The sulfonyl chloride functional group (-SO₂Cl) confers high reactivity, making this compound a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its structural uniqueness arises from the steric and electronic effects of the methyl-substituted pyridine core, which influence its stability, solubility, and reactivity compared to simpler sulfonyl chlorides. This compound has been highlighted in neonicotinoid insecticide research as a precursor for synthesizing advanced intermediates .

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C10H14ClNO2S/c1-6-5-7(2)12-8(3)10(6)9(4)15(11,13)14/h5,9H,1-4H3 |

InChI Key |

VXWWNZZUXMCZFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(C)S(=O)(=O)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 1-(2,4,6-trimethylpyridin-3-yl)ethane. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process generally requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups on the pyridine ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonyl Chloride Chemistry

The compound is compared to other sulfonyl chlorides with aromatic or heteroaromatic backbones (Table 1).

Key Observations :

- The 2,4,6-trimethylpyridine backbone in the target compound introduces steric bulk, reducing its reactivity toward nucleophilic substitution compared to unsubstituted pyridine or benzene sulfonyl chlorides. This steric protection enhances stability during storage and handling.

- Unlike 3-pyridinesulfonyl chloride , the methyl groups in the target compound diminish the electron-withdrawing effect of the pyridine ring, resulting in slower reaction kinetics in sulfonylation reactions.

- Compared to 7-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde (a discontinued quinoline derivative), the sulfonyl chloride group in the target compound enables broader utility in covalent bond-forming reactions (e.g., sulfonamide linkages) rather than aldehyde-mediated condensations .

Physicochemical Properties

- Solubility : The methyl groups enhance lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, THF) but reducing water solubility compared to unsubstituted analogs.

- Thermal Stability : Decomposition temperatures are higher (>150°C) than benzene sulfonyl chloride (decomposes near 100°C) due to steric protection of the sulfonyl chloride group.

- Hydrolysis Sensitivity : Slower hydrolysis in aqueous environments compared to unhindered sulfonyl chlorides, making it preferable for stepwise syntheses.

Biological Activity

1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique structure, which includes a trimethylpyridine moiety. This compound exhibits significant biological activity due to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.74 g/mol. The compound features a sulfonyl chloride group (–SO₂Cl) attached to an ethane backbone and a 2,4,6-trimethylpyridine ring. This structural configuration contributes to its electrophilic nature, making it highly reactive towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2S |

| Molecular Weight | 247.74 g/mol |

| IUPAC Name | 1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonyl chloride |

| InChI Key | VXWWNZZUXMCZFR-UHFFFAOYSA-N |

The biological activity of this compound primarily arises from the electrophilic nature of the sulfonyl chloride group. This group can react with various nucleophiles, including amino acids in proteins, leading to the formation of covalent bonds. Such interactions can modify the structure and function of biomolecules, influencing metabolic pathways and cellular processes.

Potential Mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic attack by amines or alcohols, forming sulfonamides or sulfonate esters.

- Modification of Proteins : The compound can covalently modify amino acid residues in proteins, potentially altering their activity.

Biological Applications

This compound has several promising applications in biological research and medicinal chemistry:

1. Enzyme Inhibition

- The compound may serve as an enzyme inhibitor by modifying active site residues. This property is particularly relevant in drug development where targeting specific enzymes is crucial.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

- It can be utilized as an intermediate in the synthesis of various pharmaceuticals due to its reactivity with nucleophiles.

3. Modification of Biomolecules

- Used in biochemical assays to study protein structure and function by selectively modifying amino acid side chains.

Case Studies and Research Findings

Recent studies have explored the reactivity and biological implications of this compound:

Study 1: Reactivity with Nucleophiles

A study demonstrated that this compound exhibits enhanced reactivity towards nucleophiles due to steric effects from the trimethyl substituents on the pyridine ring. The kinetic analysis revealed that ortho-substituted sulfonyl chlorides show increased rates of nucleophilic substitution compared to their non-substituted counterparts.

Study 2: Inhibition of Enzymatic Activity

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it effectively modified key residues within enzyme active sites, leading to significant inhibition of enzymatic activity.

Study 3: Synthesis of Sulfonamide Derivatives

Research focused on synthesizing sulfonamide derivatives from this compound showed promising results in developing new antimicrobial agents. The derivatives exhibited varying degrees of biological activity against different bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.